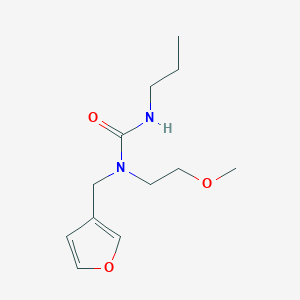
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea, also known as PNU-74654, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, making it a valuable tool for researchers in the field of drug development.
Mécanisme D'action
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea works by inhibiting the activity of a protein called p38 MAPK, which is involved in various biological processes such as inflammation, cell proliferation, and apoptosis. By inhibiting the activity of p38 MAPK, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its specificity for p38 MAPK, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vitro and in vivo studies. However, one limitation of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea. One area of interest is its potential use in combination therapy with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea and its potential therapeutic applications in other diseases. Finally, the development of more cost-effective synthesis methods for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea could increase its accessibility and use in research settings.
Méthodes De Synthèse
The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea involves a multi-step process that includes the reaction of furfural with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with 2-methoxyethylamine and propyl isocyanate. The synthesis method has been optimized to produce high yields of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea with minimal impurities.
Applications De Recherche Scientifique
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-5-13-12(15)14(6-8-16-2)9-11-4-7-17-10-11/h4,7,10H,3,5-6,8-9H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYTYTMKFSDSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(CCOC)CC1=COC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S,4R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2660751.png)
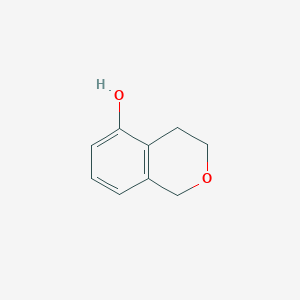
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-2-carboxamide](/img/structure/B2660753.png)

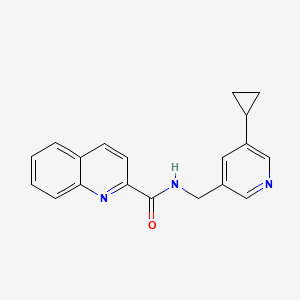

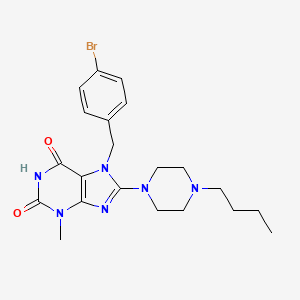

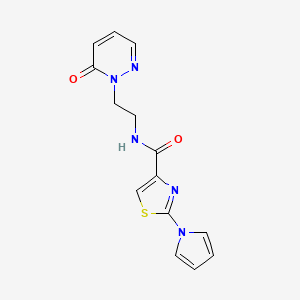

![[3-(Dimethylamino)phenyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2660765.png)
![ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2660767.png)
![4-{[(4-Methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2660771.png)